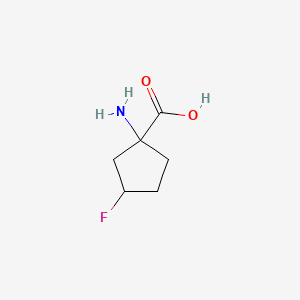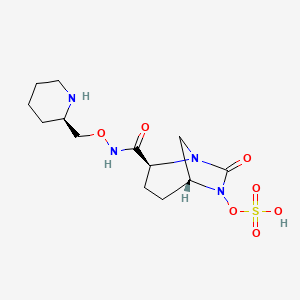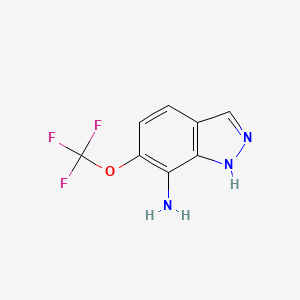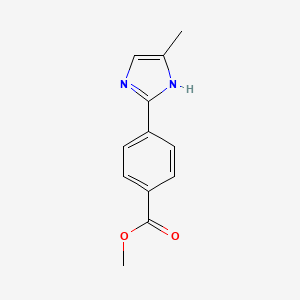
(R)-2-Hydroxypent-4-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-hydroxypent-4-enoic acid is an organic compound with the molecular formula C5H8O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. The compound is characterized by a hydroxyl group (-OH) attached to the second carbon of a pent-4-enoic acid chain. This specific configuration is denoted by the (2R) prefix, indicating the absolute configuration of the chiral center.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-hydroxypent-4-enoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-oxopent-4-enoic acid using chiral catalysts. This method ensures the selective formation of the (2R) enantiomer. Another method involves the enzymatic resolution of racemic mixtures, where specific enzymes selectively react with one enantiomer, leaving the desired (2R)-2-hydroxypent-4-enoic acid.
Industrial Production Methods
Industrial production of (2R)-2-hydroxypent-4-enoic acid often employs biocatalysis due to its efficiency and selectivity. Enzymes such as lipases and oxidoreductases are used to catalyze the reactions under mild conditions, reducing the need for harsh chemicals and high temperatures. This method is not only environmentally friendly but also cost-effective for large-scale production.
化学反応の分析
Types of Reactions
(2R)-2-hydroxypent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the pent-4-enoic acid chain can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used to replace the hydroxyl group.
Major Products
Oxidation: 2-oxopent-4-enoic acid or 2-carboxypent-4-enoic acid.
Reduction: (2R)-2-hydroxypentanoic acid.
Substitution: 2-halopent-4-enoic acid derivatives.
科学的研究の応用
(2R)-2-hydroxypent-4-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a substrate for studying enzyme kinetics and mechanisms.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the production of biodegradable polymers and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (2R)-2-hydroxypent-4-enoic acid involves its interaction with specific molecular targets. For instance, in biological systems, the hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bond in the pent-4-enoic acid chain can participate in conjugation reactions, affecting the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
(2S)-2-hydroxypent-4-enoic acid: The enantiomer of (2R)-2-hydroxypent-4-enoic acid with opposite chirality.
2-hydroxybutanoic acid: A similar compound with a shorter carbon chain.
2-hydroxyhex-4-enoic acid: A similar compound with a longer carbon chain.
Uniqueness
(2R)-2-hydroxypent-4-enoic acid is unique due to its specific chiral configuration and the presence of both a hydroxyl group and a double bond. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable compound in various fields of research and industry.
特性
分子式 |
C5H8O3 |
|---|---|
分子量 |
116.11 g/mol |
IUPAC名 |
(2R)-2-hydroxypent-4-enoic acid |
InChI |
InChI=1S/C5H8O3/c1-2-3-4(6)5(7)8/h2,4,6H,1,3H2,(H,7,8)/t4-/m1/s1 |
InChIキー |
VFSVBYJVPHDQQC-SCSAIBSYSA-N |
異性体SMILES |
C=CC[C@H](C(=O)O)O |
正規SMILES |
C=CCC(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13907880.png)


![2-[2-(Furan-2-yl)cyclohexyl]oxyacetate](/img/structure/B13907885.png)

![Tert-butyl6-amino-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13907894.png)
![Methyl (2R,4R)-4-[(4-Nitrobenzoyl)oxy]-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B13907897.png)

![(2R)-3-[tert-butyl(diphenyl)silyl]oxy-2-hydroxy-N-methyl-propanamide](/img/structure/B13907926.png)
![tert-butyl N-[(1R)-2-amino-1-cyclopropylethyl]carbamate](/img/structure/B13907934.png)


